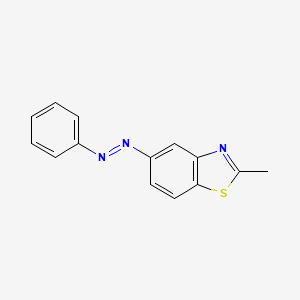
2-Methyl-5-(phenylazo)benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(phenylazo)benzothiazole: is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its incorporation of a benzothiazole moiety, which is known for its diverse biological and pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(phenylazo)benzothiazole typically involves the diazotization of aniline derivatives followed by azo coupling with benzothiazole derivatives. One common method involves the reaction of 2-methylbenzothiazole with diazonium salts derived from aniline derivatives under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pH, and reaction time to optimize the formation of the azo bond and prevent side reactions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Methyl-5-(phenylazo)benzothiazole is used as a precursor in the synthesis of various heterocyclic compounds.
Biology and Medicine: This compound has shown promise in biological applications due to its ability to interact with biomolecules. It has been studied for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used as a dye for textiles, plastics, and inks. Its stability and vibrant color make it a valuable component in the manufacturing of colored products .
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(phenylazo)benzothiazole involves its interaction with cellular components. The azo group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can interact with DNA and proteins. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anti-cancer therapies .
Molecular Targets and Pathways:
DNA: The compound can intercalate into DNA, disrupting replication and transcription.
Proteins: It can bind to enzymes, inhibiting their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenylazo-4-methylthiazole
- 2-Methyl-4-(phenylazo)benzothiazole
- 2-Methyl-5-(phenylazo)benzoxazole
Comparison: 2-Methyl-5-(phenylazo)benzothiazole is unique due to the presence of both the methyl group and the benzothiazole moiety, which confer specific electronic and steric properties. Compared to its analogs, it often exhibits enhanced biological activity and stability, making it a more versatile compound for various applications .
Eigenschaften
CAS-Nummer |
20905-20-8 |
|---|---|
Molekularformel |
C14H11N3S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
(2-methyl-1,3-benzothiazol-5-yl)-phenyldiazene |
InChI |
InChI=1S/C14H11N3S/c1-10-15-13-9-12(7-8-14(13)18-10)17-16-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
FXQRTXMSRDUPEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC(=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















